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Compound of Interest

6-Phenoxybenzo[d]thiazol-2-
Compound Name:
amine

Cat. No. B1349573

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the
compound 6-phenoxybenzo[d]thiazol-2-amine. The information presented herein is essential
for the structural elucidation, characterization, and quality control of this compound, which
serves as a valuable building block in medicinal chemistry and materials science.[1] The
benzothiazole scaffold is a key component in the development of therapeutic agents with a
wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4]

Molecular Structure

IUPAC Name: 6-phenoxy-1,3-benzothiazol-2-amine CAS Number: 65948-19-8 Molecular
Formula: C13H10N20S Molecular Weight: 242.30 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 6-
phenoxybenzo[d]thiazol-2-amine. The data is extrapolated from known data of 2-
aminobenzothiazole and its derivatives, considering the electronic effects of the phenoxy
substituent at the 6-position.[5][6]
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FT-IR Spectroscopic Data

Infrared spectroscopy is utilized to identify the functional groups present in the molecule by

measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.

[5]

Wavenumber (cm~12)

Intensity

Assignment

N-H stretching (asymmetric

3450-3300 Strong, Broad and symmetric) of the primary
amine
3100-3000 Medium Aromatic C-H stretching
N-H bending of the primary
1640-1620 Strong ]
amine
) C=N stretching of the thiazole
1600-1580 Medium-Strong )
ring
1590-1450 Medium-Strong Aromatic C=C stretching
Asymmetric C-O-C stretching
1240-1200 Strong
(aryl ether)
] Symmetric C-O-C stretching
1070-1020 Medium
(aryl ether)
C-H out-of-plane bending for a
850-800 Strong 1,2,4-trisubstituted benzene

ring

'H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides detailed information

about the chemical environment of each proton in the molecule.[5] The expected chemical

shifts are reported in parts per million (ppm) relative to a standard reference.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)

Protons on the
~75-7.3 Multiplet 2H phenoxy ring (ortho to
the oxygen)

Protons on the

henoxy ring (meta
~7.3-7.1 Multiplet 3H P yring (
and para to the

oxygen)

Aromatic proton on
~7.4 Doublet 1H the benzothiazole ring
(H-4)

Aromatic proton on
~7.2 Doublet of doublets 1H the benzothiazole ring
(H-5)

Aromatic proton on
~7.0 Doublet 1H the benzothiazole ring
(H-7)

~5.5 Broad singlet 2H -NH:z protons

Solvent: DMSO-ds

13C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information about
the carbon framework of the molecule.[5]
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Chemical Shift (6, ppm) Assighment

~168 C2 (Carbon attached to -NHz)

157 Quaternary carbon of the phenoxy group
attached to oxygen

~152 C7a (Quaternary carbon)

~145 C6 (Carbon attached to the phenoxy group)

~133 Quaternary carbon

~130 Aromatic CH of the phenoxy group

~124 Aromatic CH of the phenoxy group

~121 Aromatic CH of the benzothiazole ring

~119 Aromatic CH of the phenoxy group

~118 Aromatic CH of the benzothiazole ring

~108 Aromatic CH of the benzothiazole ring

Solvent: DMSO-ds

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern
of the molecule.[5]

m/z Relative Intensity (%) Assignment

242 High [M]* (Molecular ion)
149 Moderate [M - CeHsO]*

123 Moderate

96 Moderate
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Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible spectroscopic data.

[6]

FT-IR Spectroscopy

A typical procedure for acquiring an FT-IR spectrum is as follows:[5]

o Sample Preparation: For a solid sample like 6-phenoxybenzo[d]thiazol-2-amine, the
Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid
is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding
the sample with potassium bromide and pressing it into a thin disk.[5][6]

e Background Spectrum: A background spectrum of the empty sample holder (or a pure KBr
pellet) is recorded to subtract atmospheric and instrumental interferences.[5][6]

o Sample Spectrum: The spectrum of the sample is recorded over a typical range of 4000—-400
cm~1,[5][6]

» Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands
corresponding to the functional groups in the molecule.[5]

NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:[5]

o Sample Preparation: Approximately 5-25 mg of the purified compound is dissolved in 0.6-0.7
mL of a suitable deuterated solvent, such as DMSO-ds, in a clean NMR tube.[5][6]

e Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous
magnetic field.

o Data Acquisition: *H and 3C NMR spectra are acquired using standard pulse sequences.
Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical
shifts.[6]
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o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected.

Mass Spectrometry

A general protocol for mass spectrometry analysis includes the following steps:[5]

Sample Preparation: A dilute solution of the sample (typically 10-100 pg/mL) is prepared in a
volatile organic solvent like methanol or acetonitrile.[6]

« lonization: The sample is introduced into the mass spectrometer. Common ionization
techniques for such molecules include Electrospray lonization (ESI) or Electron Impact (El).
[5][6] ESI is a soft ionization technique that typically produces the molecular ion, while El is a
hard technique that often leads to fragmentation.[6]

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.[5][6]

» Detection: A detector records the abundance of each ion, which is then plotted against its
m/z value to generate a mass spectrum.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of 6-
phenoxybenzo[d]thiazol-2-amine.
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Caption: Workflow for Spectroscopic Analysis.

Potential Sighaling Pathway Involvement

Benzothiazole derivatives are known to interact with various biological targets. For instance,
some derivatives have been investigated as inhibitors of enzymes like PI3Ky, which is involved
in cell signaling pathways related to cancer.[3][4] The diagram below illustrates a simplified
hypothetical signaling pathway where a 6-phenoxybenzo[d]thiazol-2-amine derivative might
act as an inhibitor.
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Caption: Hypothetical PI3K Signaling Pathway Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 6-Phenoxybenzo[d]thiazol-2-amine|CAS 65948-19-8 [benchchem.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1349573?utm_src=pdf-body-img
https://www.benchchem.com/product/b1349573?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/B1349573
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2. benchchem.com [benchchem.com]

3. pubs.acs.org [pubs.acs.org]

4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation
as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

5. benchchem.com [benchchem.com]

6. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Spectroscopic Data Analysis of 6-
Phenoxybenzo[d]thiazol-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1349573#6-phenoxybenzo-d-thiazol-2-
amine-spectroscopic-data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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